molecular formula C12H24O2 B1674561 Lauric acid CAS No. 143-07-7

Lauric acid

Cat. No. B1674561
CAS RN: 143-07-7
M. Wt: 200.32 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-N
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Description

Lauric acid, also known as dodecanoic acid, is a saturated fatty acid predominantly present in various plant and animal substances . It is a white, powdery substance at room temperature with a slight odor of bay oil . It is solid under ambient conditions due to its long hydrocarbon chain .


Synthesis Analysis

Lauric acid has been synthesized in various ways. For instance, it has been used to modify cellulose nanofibers and organoclay to create a new phase change material (PCM) used in buildings for thermal energy storage . Another synthesis involved the use of sodium bisulfite, epichlorohydrin, sodium phosphate, and lauric acid .


Molecular Structure Analysis

Lauric acid is a medium-chain fatty acid with a 12-carbon atom chain . Advanced techniques within the GC-MS apparatus were employed to discern the positional isomers of lauric acid within the molecular structure of coconut and palm kernel oils .


Chemical Reactions Analysis

Lauric acid has been involved in various chemical reactions. For instance, it has been used in the preparation of stearic acid emulsions . It has also been involved in the hydroxylation process by human Cytochrome P450 4A11 . The chemical reactions and pathways involving lauric acid have also been studied .


Physical And Chemical Properties Analysis

Lauric acid is insoluble in water but dissolves readily in organic solvents and oils . It is solid under ambient conditions due to its long hydrocarbon chain . It is a colorless needle-like crystal with a melting point of 44.2 °C and a boiling point of 298.9 °C .

Scientific Research Applications

1. Agricultural Applications

Lauric acid, identified as a bioactive component in crown daisy root exudate, plays a significant role in regulating nematode chemotaxis and infection. It disrupts the expression of the Mi-flp-18 gene in nematodes, which is crucial for their chemotaxis and infection processes, making it a potential natural pesticide (Dong et al., 2013).

2. Antimicrobial Properties

Lauric acid exhibits strong antimicrobial activity, particularly against Propionibacterium acnes, the bacterium that promotes inflammatory acne. Its liposomal derivatives enhance its effectiveness, suggesting potential use in treating acne and related skin conditions (Yang et al., 2009). Additionally, it shows antibacterial effects against various clinical isolates, including Staphylococcus aureus and Streptococcus pneumoniae (Anzaku et al., 2017).

3. Cancer Treatment

Lauric acid, due to its anticancer effects and phase change properties, has been studied for use in chemo-thermal therapy. Its encapsulation in silica shells has shown potential in treating breast cancer cells, combining the effects of lauric acid and hyperthermal stress (De Matteis et al., 2019).

4. Energy Storage

In the field of energy, lauric acid has been investigated as a phase change material for thermal energy storage. Its desirable thermophysical properties make it suitable for medium-temperature applications, such as in solar thermal systems (Shokouhmand & Kamkari, 2013). Lauric acid eutectic mixtures also show potential in low-temperature heating applications, highlighting its versatility in energy storage (Keleş et al., 2005).

5. Veterinary Applications

In veterinary science, lauric acid has demonstrated efficacy against Rhipicephalus microplus, a cattle tick, and is considered safe for use in cattle. Its acaricidal properties make it a potential bioactive compound for controlling this parasite (dos Santos et al., 2020).

6. Building

MaterialsLauric acid has been explored as an admixture in cement, influencing various properties such as consistency, setting time, compressive strength, and capillary absorption. Its addition can modify setting times and enhance mechanical performance, making it a potential additive in the construction industry (Sharma et al., 2021).

7. Insulin Resistance Management

Research indicates that lauric acid can alleviate insulin resistance by improving mitochondrial biogenesis in macrophages. This suggests its potential in managing conditions like type 2 diabetes mellitus, given its ability to regulate glucose uptake and mitochondrial function (Tham et al., 2020).

Safety And Hazards

Lauric acid can cause skin and eye irritation. Ingestion of lauric acid can lead to nausea and vomiting. It may also cause respiratory problems . It is also considered toxic to aquatic life .

Future Directions

Lauric acid holds potential as a chemotherapeutic agent, opening up new avenues for cancer therapy exploration . It has been investigated for its effects on various human cancer cell types, although limited research has been dedicated to its impact on oral cancer . Further exploration of its potential role in oral cancer treatment through the PI3K/AKT pathway is suggested .

properties

IUPAC Name

dodecanoic acid
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InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
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InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)O
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Molecular Formula

C12H24O2
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Related CAS

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID5021590
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Molecular Weight

200.32 g/mol
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Physical Description

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid
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Boiling Point

437 °F at 100 mmHg (NTP, 1992), 91.4 °C
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Flash Point

235 °F (NTP, 1992), [HSDB] 113 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C
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Vapor Pressure

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process.
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Product Name

Lauric Acid

Color/Form

Colorless needles, Needles from alcohol, White, crystalline powder

CAS RN

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2
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Record name Dodecanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
0.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauric acid
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Lauric acid
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Lauric acid
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Lauric acid
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Lauric acid
Reactant of Route 6
Reactant of Route 6
Lauric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.